2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one
Description
Contextualization within Tetrahydrocarbazolone Chemical Space
The tetrahydrocarbazolone framework is a prominent feature in a multitude of natural products and pharmacologically active molecules. researchgate.netwjarr.com The chemical space of tetrahydrocarbazolones is vast, with isomers varying in the position of the ketone group and the degree of saturation. For instance, related compounds include 2,3,4,9-tetrahydro-1H-carbazol-1-one and 1,2,3,9-tetrahydro-4H-carbazol-4-one. sigmaaldrich.comchemicalbook.com The specific isomer, 2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one, is a synthetic intermediate whose value lies in the strategic placement of its carbonyl group and the stereocenters at the 4a and 9a positions. biosynth.comguidechem.com This arrangement provides a versatile chemical handle for further molecular elaborations, allowing chemists to access a diverse range of functionalized carbazole (B46965) derivatives. The control of stereochemistry at the 4a and 9a junction is a key challenge and a focal point of modern synthetic strategies, often determining the ultimate biological efficacy of the final products. researchgate.net
Significance as a Privileged Molecular Scaffold for Synthetic Innovation
The tetrahydrocarbazole skeleton is widely regarded as a "privileged scaffold" in medicinal chemistry. wjarr.com This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a fertile starting point for drug discovery. The inherent reactivity of the this compound scaffold, including the nucleophilicity of the indole (B1671886) nitrogen and the electrophilicity of the ketone, allows for extensive functionalization. wjarr.com
Chemists have leveraged this scaffold to build complex molecular architectures. Classic synthetic strategies like the Fischer indole synthesis have been refined, and novel methods have been developed to construct this core structure with high efficiency and selectivity. wjarr.com These methods provide access to a wide array of derivatives, which have been investigated for various therapeutic applications. The ability to readily modify the core structure makes it an ideal platform for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved potency and selectivity.
Table 1: Synthetic Approaches to the Tetrahydrocarbazole Scaffold
| Synthetic Method | Key Features | Catalyst/Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| Fischer Indole Synthesis | Classic, robust method involving reaction of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative. | Acid catalysts (e.g., acetic acid, HCl), microwave irradiation. | 45-95% | wjarr.com |
| [3+3] Annulation | One-pot asymmetric synthesis from 2-alkynylindoles and donor-acceptor cyclopropanes. | Chiral Lewis acids (e.g., Cu(OTf)₂, InCl₃). | 63-87% | nih.govnih.gov |
| Brønsted Acid Catalysis | Cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles. | p-Toluenesulfonic acid (p-TsOH). | High yields | semanticscholar.org |
| Metal-Catalyzed Cyclization | Includes various cross-coupling and cyclization strategies to form the carbazole core. | Palladium, Copper, and other transition metals. | Varies widely | rsc.org |
Overview of Current Research Trajectories and Future Directions
Contemporary research on tetrahydrocarbazolones is heavily focused on the development of novel and efficient synthetic methodologies. A major thrust is in the area of catalytic asymmetric synthesis, which aims to produce enantiomerically pure compounds that are often required for specific biological interactions. nih.govnih.gov The use of chiral catalysts, including both metal complexes and organocatalysts, to control the stereochemical outcome of reactions is a particularly active field. nih.gov One-pot reactions that assemble the complex carbazole core from simple precursors in a single operation are also highly sought after for their efficiency and atom economy. nih.gov
Looking forward, the research trajectory for this compound and its relatives is pointed towards several key areas:
Novel Therapeutics: The scaffold will continue to be exploited for the synthesis of new agents targeting a range of diseases, including cancer, neurodegenerative disorders like Alzheimer's, and inflammatory conditions. researchgate.netwjarr.com
Materials Science: Carbazole derivatives have shown promise in the development of organic electronics, such as organic light-emitting diodes (OLEDs), due to their electronic and photophysical properties. mdpi.com Future work may explore the integration of the tetrahydrocarbazolone core into new functional materials.
Green Chemistry: A growing emphasis will be placed on developing more sustainable synthetic routes that minimize waste, use less hazardous reagents, and employ reusable catalysts. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,2,3,4a,9,9a-hexahydrocarbazol-4-one |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,10,12-13H,3,6-7H2 |
InChI Key |
NHZRIEOWXAIDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=O)C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,9,9a Tetrahydro 1h Carbazol 4 4ah One
Classical and Established Synthetic Approaches
These foundational methods have long served as the bedrock for synthesizing the carbazolone skeleton and remain highly relevant in both academic and industrial research.
The Fischer indole (B1671886) synthesis is arguably the most conventional and widely employed method for constructing the carbazole (B46965) framework. mostwiedzy.pl This acid-catalyzed reaction typically involves the condensation of a phenylhydrazine (B124118) with a suitable ketone or aldehyde, followed by a mostwiedzy.plmostwiedzy.pl-sigmatropic rearrangement and cyclization.
To generate the specific 1,2,3,9-tetrahydro-4H-carbazol-4-one skeleton, the key starting materials are a substituted phenylhydrazine and cyclohexane-1,3-dione. beilstein-journals.orgcam.ac.ukresearchgate.net The reaction proceeds through the initial formation of a cyclohexane-1,3-dione monophenylhydrazone intermediate. beilstein-journals.orglookchem.com Under acidic conditions (e.g., acetic acid, p-toluenesulfonic acid), this hydrazone undergoes tautomerization to an enehydrazine, which is the active species for the subsequent mostwiedzy.plmostwiedzy.pl-sigmatropic rearrangement. This rearrangement cleaves the weak N-N bond and forms a new C-C bond. The resulting intermediate then rapidly undergoes cyclization with the elimination of an ammonia (B1221849) molecule to furnish the aromatic indole ring system, yielding the final tetrahydrocarbazol-4-one product. researchgate.netscribd.com The reaction has been successfully applied to the synthesis of precursors for important pharmaceuticals. lookchem.com
| Phenylhydrazine Derivative | Catalyst | Product | Yield | Reference |
| Phenylhydrazine | Acetic Acid | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | - | beilstein-journals.org |
| Phenylhydrazine-[U-14C] | Acetic Acid | 1,2,3,9-Tetrahydro-4H-carbazol-4-one-[4b,5,6,7,8,8a-14C] | 41% (hydrazone) | lookchem.com |
| (4-Methoxyphenyl)hydrazine HCl | Acetic Acid | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | - |
This table summarizes examples of the Fischer Indole Synthesis for producing tetrahydrocarbazol-4-one derivatives.
Reductive cyclization offers an alternative route that typically involves the intramolecular reaction of a nitro group with another functional group in the same molecule. A prominent example is the Fe/AcOH-mediated intramolecular reductive N-heteroannulation of 3-hydroxy-2-(2-nitrophenyl)enones, which provides access to carbazol-4-ones. researchgate.net
Another powerful method is the tandem reduction-cycloaromatization-acylation reaction. In one documented synthesis, methyl 6-(2-nitrophenyl)-5-oxohexanoate was treated with iron in concentrated hydrochloric acid at elevated temperatures. This process reduces the nitro group to an amine, which then undergoes intramolecular cyclization and acylation to directly furnish 1,2,3,9-tetrahydro-4H-carbazol-4-one in an impressive 92% yield. researchgate.net The Cadogan reaction, which involves the deoxygenative cyclization of o-nitroarenes using trivalent phosphorus reagents like triethyl phosphite, is another established reductive cyclization method used for synthesizing carbazoles and related heterocycles. researchgate.net
Intramolecular arylation reactions create the carbazole ring by forming a key carbon-carbon bond between two aromatic rings or an aromatic ring and an enamine/enolate system. One of the most widely used versions is the transition-metal-promoted intramolecular arylation of N-(2-haloaryl)-substituted enaminones. researchgate.net This reaction is typically catalyzed by palladium complexes and provides a direct route to the carbazolone core.
A distinct, metal-free approach involves the photostimulated S(RN)1 substitution reaction. This method utilizes diarylamines as substrates, which are cyclized via an intramolecular C-C bond formation. The reaction is initiated by photoinduced electron transfer and proceeds in good to excellent yields (81-99%) in solvents like liquid ammonia and DMSO. nih.gov
In contrast to reductive methods, oxidative cyclization employs an oxidizing agent to facilitate the ring-forming step. A notable modern example is the use of the hypervalent iodine reagent phenyliodine(III) bis(trifluoroacetate) (PIFA). PIFA can mediate the intramolecular cyclization of 2-aryl enaminones, allowing the nitrogen atom of the enaminone side-chain to be annulated onto the adjacent benzene (B151609) ring. rsc.org This metal-free oxidative aromatic C-N bond formation provides a direct synthesis of carbazolone derivatives. researchgate.netrsc.org The PIFA-initiated process is efficient for creating various heterocyclic structures, including pyrrolidinone and lactone skeletons from alkynylamides and carboxylic acids, respectively. organic-chemistry.orgresearchgate.net Other oxidants, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of a sulfonic acid, have also been used effectively for the intramolecular oxidative cyclization of carbazole precursors. nih.gov
Modern and Advanced Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods, with a strong emphasis on catalysis.
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of carbazoles and their derivatives. mdpi.com These methods often offer high efficiency and functional group tolerance under mild conditions.
A powerful strategy is the one-pot synthesis of carbazoles, which combines multiple reaction steps without isolating intermediates. One such approach involves a palladium-catalyzed N-arylation of an aniline (B41778) with an aryl triflate, followed by an oxidative biaryl coupling to form the carbazole ring system. rsc.org Another advanced method is the tandem intermolecular C-N bond formation and intramolecular C-H arylation between anilines and 1,2-dihaloarenes. mdpi.com This allows for the direct construction of the carbazole core from readily available starting materials. The use of novel recoverable palladium nanocatalysts supported on green materials like biochar, often combined with microwave irradiation, highlights the trend towards more sustainable chemical synthesis. mdpi.com
Copper-catalyzed N-arylation of indoles and carbazoles with aryl halides, a modern variant of the classic Ullmann condensation, is also a cost-effective and robust method for creating precursors for more complex carbazole structures. researchgate.net Furthermore, Brønsted acid-catalyzed cascade reactions have been developed for synthesizing 4-functionalized tetrahydrocarbazolones from 4-(indol-2-yl)-4-oxobutanal derivatives, demonstrating the power of acid catalysis in complex molecule construction. acs.orgnih.gov
| Catalyst / Reagent | Ligand / Additive | Substrates | Method | Product | Reference |
| Palladium Acetate (B1210297) | - | N-Phenylenaminone | Intramolecular Oxidative Cyclization | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | mostwiedzy.pl |
| Palladium Acetate | - | Anilines, Aryl Triflates | One-pot N-arylation/Oxidative Coupling | Functionalized Carbazoles | rsc.org |
| PdNPs/Biochar | Ligand-free | Anilines, 1,2-Dihaloarenes | Tandem Amination/Direct Arylation | Carbazole Derivatives | mdpi.com |
| Iron / HCl | - | Methyl 6-(2-nitrophenyl)-5-oxohexanoate | Reductive Cyclization | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | researchgate.net |
| PIFA | - | 2-Aryl Enaminones | Oxidative C-N Cyclization | Carbazolone Derivatives | rsc.org |
| p-Toluenesulfonic acid | - | 4-(Indol-2-yl)-4-oxobutanal | Cascade Reaction | 4-Functionalized Tetrahydrocarbazolones | acs.orgnih.gov |
This table showcases a variety of modern catalytic methods for the synthesis of the carbazolone core and its derivatives.
Transition-Metal-Catalyzed Approaches
Rhodium(III)-Catalyzed C–H Activation/Intramolecular Cyclization
A notable strategy for synthesizing N-acyl-2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-ones involves a cascade reaction catalyzed by rhodium(III). nih.govmit.edu This method utilizes cyclic 2-diazo-1,3-diketones and N-arylamides as starting materials. nih.govmit.edu The reaction proceeds through an initial intermolecular C–C bond formation, followed by an intramolecular C–N bond formation via a C–H activation/cyclization mechanism. nih.govmit.edu This process is characterized by its high efficiency, operational simplicity, and broad tolerance for various functional groups, affording a range of N-acyl-tetrahydrocarbazolones in good to excellent yields (65–90%). nih.govmit.edu A significant advantage of this strategy is its atom economy, with water and nitrogen gas being the only byproducts. nih.govmit.edu
The optimal reaction conditions typically involve using a rhodium catalyst in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. mit.edu Studies have shown that the choice of solvent and temperature is crucial, with DCE at 100 °C providing superior yields compared to other solvents or lower temperatures. mit.edu
Table 1: Examples of Rh(III)-Catalyzed Synthesis of N-Acyl-tetrahydrocarbazolones
| Diketone Precursor | N-Arylamide | Product | Yield | Reference |
| 2-diazo-5-methylcyclohexane-1,3-dione | Acetanilide | 9-Acetyl-2-methyl-2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one | 74% | nih.gov |
| 2-diazo-5-methylcyclohexane-1,3-dione | Propionanilide | 2-Methyl-9-propionyl-2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one | 76% | mit.edu |
| 2-diazo-5,5-dimethylcyclohexane-1,3-dione | 4'-Methylacetanilide | 9-Acetyl-2,2,7-trimethyl-2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one | 85% | mit.edu |
| 2-diazo-5,5-dimethylcyclohexane-1,3-dione | 4'-Methoxyacetanilide | 9-Acetyl-7-methoxy-2,2-dimethyl-2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one | 82% | mit.edu |
Palladium-Catalyzed Decarboxylative Allylation for Homochiral Carbazolones
Palladium catalysis offers a sophisticated route to chiral tetrahydrocarbazol-4-ones. A recently developed method facilitates the enantioselective construction of hexahydrocarbazol-4-ones with adjacent C4a-quaternary and C9a-tertiary stereocenters through a formal 5-endo arylative cyclization of enaminones. nih.govrsc.org When substrates bearing an α-allyl group are used, the reaction proceeds via an arylation/Cope rearrangement cascade, providing a unique pathway to C1-substituted tetrahydrocarbazol-4-ones. nih.govrsc.orgresearchgate.net This cascade strategy allows for the stereodivergent synthesis of products with excellent enantioselectivity by selecting the Z or E isomer of the allyl substituent. rsc.org
This approach is distinct from the classic palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates, which is a powerful general method for creating α-quaternary or tertiary stereocenters in ketones. nih.gov While the classic DAAA proceeds via the in-situ formation of an enolate through decarboxylation, nih.gov the arylation/Cope rearrangement cascade provides direct access to the complex and valuable homochiral carbazolone scaffold. nih.govrsc.org
Table 2: Palladium-Catalyzed Asymmetric Synthesis of C1-Substituted Tetrahydrocarbazol-4-ones
| Enaminone Substrate (α-allyl group) | Aryl Group | Yield | Enantiomeric Ratio (er) | Reference |
| α-allyl-N-(2-bromophenyl)enaminone | Phenyl | 78% | 98.5:1.5 | nih.gov |
| α-allyl-N-(2-bromo-4-methylphenyl)enaminone | 4-Methylphenyl | 81% | 99:1 | nih.gov |
| α-allyl-N-(2-bromo-4-fluorophenyl)enaminone | 4-Fluorophenyl | 75% | 98:2 | nih.gov |
| α-cinnamyl-N-(2-bromophenyl)enaminone | Phenyl | 72% | >99.5:0.5 | nih.gov |
Molybdenum-Catalyzed Reductive Cyclization for Polysubstituted Tetrahydrocarbazolones
Molybdenum-based catalysts are effective in promoting the reductive cyclization of nitroaromatics to form N-heterocycles. Specifically, a dichlorodioxomolybdenum(VI) complex can catalyze the reductive cyclization of nitrobiphenyls to yield carbazoles, using triphenylphosphine (B44618) as the reductant under mild conditions. nih.gov While this method directly yields the fully aromatic carbazole rather than the tetrahydrocarbazolone, it represents a valid strategy for accessing the core carbazole skeleton, which can be a precursor to the desired saturated derivatives. This approach is part of a broader class of reactions where transition metals catalyze the deoxygenation of nitro groups to form nitrene or nitrenoid intermediates that subsequently undergo cyclization. nih.gov
Organocatalytic and Metal-Free Syntheses
Moving away from transition metals, organocatalytic and metal-free approaches offer alternative benefits, such as reduced cost and lower toxicity. These methods often rely on activating substrates through different mechanistic pathways.
A metal- and solvent-free strategy for preparing tetrahydrobenzo[c]carbazolones has been developed using sodium iodide (NaI) as a catalyst. nih.gov This method involves a formal [4+2] annulation between 2-(indol-3-yl)cyclohexanones and various alkynes or alkenes, starting from readily available materials and producing a range of functionalized carbazolones in good yields. nih.gov
Furthermore, the organocatalytic synthesis of tetrahydrocarbazole-embedded styrene (B11656) atropisomers has been reported. rsc.org This reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole is catalyzed by an acid like p-toluenesulfonic acid (PTSA) and proceeds through a vinylidene ortho-quinone methide (VQM) intermediate to yield styrene derivatives with high diastereoselectivity. rsc.org A catalytic asymmetric version of this reaction has also been developed. rsc.org
Green Chemistry Approaches: Ionic Liquid Catalysis for Tetrahydrocarbazoles
Ionic liquids (ILs) are considered "green" solvents due to their low volatility, high thermal stability, and potential for recyclability. researchgate.net They can serve as both the solvent and catalyst in organic transformations. In the context of carbazole synthesis, ionic liquids have been used to facilitate the construction of related heterocyclic systems. For instance, an ionic liquid-supported synthesis (ILSS) has been applied to the preparation of tetrahydro-β-carboline (THβC) derivatives, a structure closely related to tetrahydrocarbazoles. mit.edu This approach often utilizes microwave assistance to accelerate reactions, such as the Pictet-Spengler cyclization, thereby shortening reaction times from days to minutes. mit.edu The use of an IL as a support for a reagent or catalyst allows for easier product purification and recycling of the catalytic medium, aligning with the principles of green chemistry. mit.eduresearchgate.net
Nitrene C–H Bond Insertion Approaches to Carbazolones
A powerful and modular method for accessing 1,2,3,9-tetrahydro-4H-carbazol-4-ones (H4-carbazolones) is through a rhodium-catalyzed nitrene C–H bond insertion. This strategy begins with readily prepared 2-arylcycloalkane-1,3-diones. These precursors are converted in a one-pot, two-step sequence to 3-azido-2-aryl-cycloalk-2-en-1-ones. The key step is the subsequent Rh-catalyzed reaction, where the azide (B81097) releases N2 to form a rhodium-nitrenoid intermediate. This intermediate then undergoes an intramolecular insertion into an ortho C–H bond of the aryl ring to construct the fused pyrrole (B145914) ring of the carbazolone system. This method is highly valuable for its modularity and ability to generate synthetically useful H4-carbazolones.
Asymmetric Synthesis of Chiral 2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one Derivatives
The development of asymmetric methods to produce enantioenriched tetrahydrocarbazolones is of high importance due to their prevalence in bioactive alkaloids. Several catalytic strategies have been established to control the stereochemistry during the formation of the carbazolone core.
As discussed previously, a palladium-catalyzed enantioselective formal 5-endo arylative cyclization of enaminones, followed by a Cope rearrangement for certain substrates, provides access to tetrahydrocarbazol-4-ones containing contiguous quaternary and tertiary stereocenters with high enantioselectivity. nih.govrsc.orgresearchgate.net This method is notable for its ability to create complex stereochemical arrays in a single transformation. nih.govrsc.org
Organocatalysis also provides a pathway to chiral carbazole derivatives. An asymmetric version of the reaction between 1-(aryl-ethynyl)-naphthalen-2-ols and tetrahydrocarbazoles has been developed, leading to the formation of axially chiral styrene-embedded atropisomers. rsc.org
Another distinct approach involves a one-pot asymmetric [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes. nih.gov This reaction, catalyzed by a chiral Lewis acid (typically a copper complex), furnishes optically active 1,2,3,4-tetrahydrocarbazoles in high yields (up to 87%) and with excellent enantioselectivity (up to 94% ee). nih.gov
Enantioselective Catalytic Methods
The development of enantioselective catalytic methods has provided powerful tools for the synthesis of chiral tetrahydrocarbazole derivatives. These methods employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer with high purity.
One prominent organocatalytic strategy involves the use of trienamine catalysis. nih.gov In this approach, an N-protected 2-methylindole (B41428) acrylaldehyde reacts with a dienophile, such as ethyl cyanophenyl acrylate. The reaction is catalyzed by a sterically hindered diarylsilylprolinol ether derivative. This catalyst facilitates the in situ formation of an ortho-quinodimethane species through trienamine activation. This intermediate then readily participates in a Diels-Alder reaction to furnish the tetrahydrocarbazole skeleton with good yields and excellent stereoselectivity. nih.gov
Another powerful technique is asymmetric transfer hydrogenation, which is used for the stereoselective reduction of prochiral ketones. Specifically, N-tosyl-1- or 4-oxotetrahydrocarbazoles can be reduced to the corresponding chiral hydroxylated derivatives. researchgate.net This transformation is effectively catalyzed by the Noyori-Ikariya ruthenium catalyst. For optimal activity and enantioselectivity, the immediate use of a freshly prepared catalyst in the presence of a formic acid-DABCO mixture as the hydrogen source is critical. This method has been shown to produce 1- and 4-hydroxytetrahydrocarbazoles in high yields and with excellent enantiomeric excesses (up to >99% ee). researchgate.net
Furthermore, a relay catalysis system combining a gold(I) complex with a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, has been developed. This dual catalytic system enables an intramolecular hydroamination followed by a Michael addition cascade. This process effectively constructs fused-tetrahydrocarbazole scaffolds in excellent yields and with high enantioselectivities. acs.org
| Method | Catalyst System | Key Transformation | Yield | Enantiomeric Excess (ee) | Ref. |
| Trienamine Catalysis | Diarylsilylprolinol ether derivative | Diels-Alder Reaction | Good | Excellent | nih.gov |
| Asymmetric Transfer Hydrogenation | Noyori-Ikariya Ru-catalyst / HCO₂H-DABCO | Ketone Reduction | Up to 99% | Up to >99% | researchgate.net |
| Gold/Brønsted Acid Relay Catalysis | Au(I) complex / Chiral Phosphoric Acid | Hydroamination/Michael Cascade | Excellent | High | acs.org |
Asymmetric Dehydrogenative Diels–Alder Reactions for Chiral Tetrahydrocarbazoles
A significant advancement in the synthesis of chiral tetrahydrocarbazoles is the asymmetric dehydrogenative Diels–Alder reaction. rsc.org This strategy involves the reaction of 2-methyl-3-arylmethylindoles with α,β-unsaturated aldehydes. A key feature of this method is the in situ generation of a highly reactive indole-2,3-quinodimethane intermediate, which acts as the diene. rsc.org
The reaction is typically promoted by an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to facilitate the formation of the diene from the starting indole. Simultaneously, a chiral secondary amine catalyst, often a diarylprolinol silyl (B83357) ether, activates the α,β-unsaturated aldehyde (the dienophile) by forming a chiral iminium ion. This dual activation strategy lowers the LUMO of the dienophile, enabling a highly controlled cycloaddition. rsc.org
The subsequent Diels-Alder reaction between the electron-rich indole-2,3-quinodimethane and the activated iminium ion proceeds with high levels of diastereo- and enantioselectivity. This method provides direct access to optically active tetrahydrocarbazoles that possess three contiguous chiral centers, often with exceptional enantiomeric excess (up to >99% ee). rsc.org The protocol is valued for its step-economy, as it rapidly builds molecular complexity from relatively simple starting materials.
| Diene Precursor | Dienophile | Catalyst/Promoter | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |
| 2-Methyl-3-phenylmethylindole | α,β-Unsaturated Aldehydes | Chiral secondary amine / DDQ | Good | Excellent | Up to >99% | rsc.org |
| N-Protected 2,3-indole-diene | Enals | Chiral secondary amines | Up to 83% | >20:1 | Up to 98% | rsc.org |
Desymmetrization Strategies in Carbazolone Synthesis
Desymmetrization has emerged as a powerful strategy for the enantioselective synthesis of complex molecules from simple, symmetrical precursors. nih.gov This approach is particularly relevant to the synthesis of chiral carbazolones, as it allows for the stereocontrolled construction of the core structure from a prochiral cyclohexanone (B45756) derivative.
The fundamental principle involves the differentiation of two enantiotopic groups or faces of a symmetrical molecule by a chiral catalyst. In the context of carbazolone synthesis, a prochiral 4-substituted cyclohexanone can be used as the starting material. An organocatalytic intramolecular Michael addition represents a key desymmetrization tactic. nih.govox.ac.uk In this process, a prochiral cyclohexanone bearing a tethered α,β-unsaturated ester is treated with a chiral primary amine catalyst, such as one derived from cyclohexanediamine. The catalyst forms a chiral enamine with the cyclohexanone, which then undergoes a stereoselective intramolecular Michael addition to the tethered acceptor. This reaction establishes multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity, yielding bicyclic structures that are key precursors to the carbazole framework. nih.govox.ac.uk
Chemical Reactivity and Derivatization of 2,3,9,9a Tetrahydro 1h Carbazol 4 4ah One
Functional Group Transformations
The presence of a carbonyl group and a secondary amine within the tetrahydrocarbazole framework allows for a variety of functional group interconversions, which are fundamental for creating diverse derivatives.
Carbonyl Group Reductions to Tetrahydrocarbazol-4-ols
The reduction of the C-4 carbonyl group in 2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one is a key transformation that yields the corresponding 1,2,3,4,4a,9a-hexahydro-1H-carbazol-4-ol. While specific documented examples for the reduction of this particular isomer are not extensively detailed in the provided search results, the general principles of ketone reduction are applicable. This reaction increases the molecule's stereochemical complexity by creating a new chiral center at the C-4 position. The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to either syn or anti diastereomers, depending on the substitution pattern of the carbazole (B46965) ring.
Commonly used reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The selection of the reagent and reaction conditions would be critical in achieving high yield and desired stereoselectivity.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the indole (B1671886) ring (N-9 position) in this compound is a common site for alkylation and acylation reactions. These modifications are often performed to introduce various substituents, which can significantly alter the biological properties of the resulting compounds.
N-alkylation is typically achieved by treating the parent carbazolone with an alkyl halide in the presence of a base. For example, the synthesis of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one can be accomplished using dimethyl sulphate and potassium carbonate in acetone. prepchem.com Similarly, other alkylating agents can be employed to introduce different alkyl groups at the N-9 position. The use of sodium hydride in an aprotic solvent like dimethylformamide (DMF) is also a common method for the deprotonation of the indole nitrogen, followed by quenching with an electrophile. prepchem.com
N-acylation can be performed using acyl chlorides or anhydrides. For the related 1,2,3,4-tetrahydrocarbazole (B147488), acylation with reagents like succinoyl chloride and phenylacetyl chloride has been demonstrated to yield N-acylated products. google.com These reactions typically proceed readily due to the nucleophilic character of the indole nitrogen.
Interactive Table: Examples of N-Alkylation of Tetrahydrocarbazol-4-ones
| Starting Material | Reagents and Conditions | Product |
| 7-Fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | Sodium hydride, DMF, ice-cooled | 7-Fluoro-9-alkyl-1,2,3,9-tetrahydro-4H-carbazol-4-one |
| 6-Fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | Dimethyl sulphate, potassium carbonate, acetone, RT | 6-Fluoro-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one |
| 1,2,3,9-Tetrahydro-4H-carbazol-4-one | Alkyl halide, base (e.g., NaH), solvent (e.g., THF) | 9-Alkyl-1,2,3,9-tetrahydro-4H-carbazol-4-one |
Regioselective Alkylations at C-2, C-6, and N-9 Positions
Regioselective alkylation of the this compound scaffold is crucial for the synthesis of specific, targeted derivatives. The N-9 position is the most common site for alkylation due to the acidity of the N-H proton. researchgate.netgoogle.com As discussed previously, a variety of bases and alkylating agents can be used to achieve N-9 substitution. prepchem.comprepchem.com
Alkylation at carbon atoms is more challenging and often requires specific reaction strategies. The C-3 position, being alpha to the carbonyl group, is activated towards enolization and can undergo reactions like the Mannich reaction. This has been exploited in the synthesis of 3-substituted derivatives, which are precursors to important pharmaceutical compounds like ondansetron. google.comcpu.edu.cn For instance, the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde (B43269) and a secondary amine leads to the formation of a Mannich base at the C-3 position. google.com
Direct alkylation at the C-2 or C-6 positions of the this compound is less commonly reported and would likely require more advanced synthetic strategies, such as directed ortho-metalation or the use of pre-functionalized starting materials.
Ring Modifications and Annulations
Beyond functional group transformations, the tetrahydrocarbazolone core can be further modified by building additional rings onto the existing framework, leading to more complex heterocyclic systems.
Formation of Fused Heterocyclic Systems
The this compound skeleton is a valuable precursor for the construction of polycyclic heteroaromatic compounds. By using the existing functionality, new rings can be annulated to the carbazole core. For example, derivatives of tetrahydrocarbazolone can be used to synthesize pyrimido[5,4-b]carbazoles, which are of interest for their potential biological activities. aun.edu.egnih.gov
One general approach involves the reaction of a suitably functionalized carbazole with a reagent that can form a new ring. For instance, condensation of a 3-aminocarbazole derivative with a 1,3-dielectrophile can lead to the formation of a fused pyrimidine (B1678525) ring. While many examples start from other isomers like 1-hydroxycarbazoles, similar strategies could be adapted for the 4-oxo series. clockss.org The synthesis of pyrimido[4,5-b]quinolines from the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) highlights a multicomponent strategy that could potentially be adapted to carbazole-based systems. nih.gov
Derivatization for Enhanced Molecular Complexity
Increasing the molecular complexity of this compound is a key strategy in medicinal chemistry to develop new therapeutic agents. A prominent example is the synthesis of ondansetron, a 5-HT₃ receptor antagonist. google.com
The synthesis starts with the N-methylation of 1,2,3,9-tetrahydro-4H-carbazol-4-one to give the 9-methyl derivative. sigmaaldrich.com A subsequent Mannich reaction with formaldehyde and morpholine (B109124) introduces a methylene (B1212753) group at the C-3 position, alpha to the carbonyl, to form 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. google.com This intermediate is then reacted with 2-methylimidazole (B133640) in a Michael addition reaction to yield ondansetron. google.comgoogle.com This multi-step process significantly increases the molecular complexity and introduces key pharmacophoric features.
Another strategy for enhancing molecular complexity involves introducing side chains that can interact with biological targets. For example, new derivatives of 1,2,3,9-tetrahydro-4H-carbazol-4-one bearing a 3-[[[2-(4-hydroxyphenyl)ethyl]amino]methyl] or a 3-[[4-(2-substitutedphenyl)piperazin-1-yl]methyl] side chain have been synthesized as potential ligands for α1-adrenergic receptor subtypes. nih.govresearchgate.net
Interactive Table: Derivatization of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one
| Reaction Type | Reagents | Intermediate/Product | Application |
| Mannich Reaction | Formaldehyde, Morpholine, Acetic Acid | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | Synthesis of Ondansetron |
| Michael Addition | 2-Methylimidazole, Alumina | Ondansetron (1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one) | 5-HT₃ antagonist |
| Mannich Reaction | Formaldehyde, various amines | 3-Aminomethyl derivatives | Ligands for α1-adrenergic receptors |
Reaction with Diazo Compounds and other Reactive Intermediates
While specific studies on the reaction of this compound with diazo compounds are not extensively documented in the reviewed literature, the reactivity of the contained ketone functionality allows for predictions based on well-established reactions of analogous cyclic ketones, such as tetralones and other cyclohexanone (B45756) derivatives. The primary reactions of ketones with diazoalkanes like diazomethane (B1218177) or ethyl diazoacetate are the Büchner–Curtius–Schlotterbeck reaction, leading to ring expansion or the formation of spiro-epoxides, and 1,3-dipolar cycloadditions with α,β-unsaturated derivatives.
The reaction of a ketone with a diazoalkane typically begins with the nucleophilic attack of the diazo compound on the carbonyl carbon. This is followed by the loss of nitrogen gas to form a carbocationic intermediate. This intermediate can then undergo one of two main pathways: rearrangement via migration of an adjacent carbon to form a ring-expanded (homologated) ketone, or intramolecular attack by the oxygen to form an epoxide. wikipedia.org The ratio of these products is influenced by the specific reactants and reaction conditions. wikipedia.org
Ring Expansion and Epoxide Formation
In the case of unsymmetrical cyclic ketones like this compound, ring expansion can lead to two different regioisomeric ketones. For instance, the reaction of 3-keto steroids, which are also unsymmetrical cyclohexanones, with diazomethane has been studied to determine the migratory aptitude of the adjacent carbon atoms. cdnsciencepub.com Such reactions often yield a mixture of the possible ring-expanded products. cdnsciencepub.com The homologation of ketones with diazo compounds is a versatile method for synthesizing one-carbon chain-extended or ring-expanded ketones. tuni.fiacs.orgacs.org The reaction can be promoted by Lewis acids, which enhance the electrophilicity of the carbonyl carbon. wikipedia.org
The formation of a spiro-epoxide is a common alternative pathway in the reaction of cyclic ketones with diazo compounds. wikipedia.org This occurs when the intermediate carbocation is trapped by the lone pair of the oxygen atom. The synthesis of spiro-epoxides can also be achieved using other reactive intermediates, such as sulfur ylides in the Corey-Chaykovsky reaction.
| Analogous Reaction | Substrate | Reagent | Products | Catalyst/Conditions |
| Ring Expansion | Cyclopentanone | Diazomethane | Cyclohexanone | Not specified |
| Ring Expansion | 3-Keto Steroids | Diazomethane | A-Homo-3-ketone & A-Homo-4-ketone | Not specified |
| Homologation | Acetophenone | α-Alkyl α-diazo esters | β-Keto esters | Chiral Scandium(III) N,N′-dioxide |
| Epoxide Formation | Cyclic Ketones | Diazomethane | Spiro-epoxide | Not specified |
1,3-Dipolar Cycloaddition
While the saturated ketone in this compound is not a dipolarophile, derivatives containing an α,β-unsaturated system can undergo 1,3-dipolar cycloaddition with diazoalkanes. wikipedia.org This type of reaction is a powerful tool for constructing five-membered rings. wikipedia.org When an α,β-unsaturated ketone reacts with a diazoalkane, the diazo compound acts as a 1,3-dipole and adds across the carbon-carbon double bond to form a pyrazoline derivative. wikipedia.org The resulting 1-pyrazoline can be unstable and may isomerize to the more stable 2-pyrazoline. wikipedia.org
| Analogous Reaction | Substrate Type | Reagent | Product Type | Reaction Type |
| Pyrazoline Formation | α,β-Unsaturated Ketone | Diazoalkane | Pyrazoline | 1,3-Dipolar Cycloaddition |
Mechanistic Investigations in 2,3,9,9a Tetrahydro 1h Carbazol 4 4ah One Synthesis and Reactivity
Elucidation of Complex Reaction Pathways
The formation of the tetrahydrocarbazolone skeleton often proceeds through complex reaction sequences where multiple bonds are formed in a single operation. These pathways are elegantly designed to build molecular complexity from simpler starting materials efficiently.
Cascade reactions provide an efficient route to tetrahydrocarbazolones by orchestrating multiple transformations in a single pot. A notable example is the Brønsted acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles. nih.gov Detailed mechanistic studies, supported by computational techniques, propose a pathway initiated by the activation of the starting dicarbonylindole derivative by an acid catalyst like p-toluenesulfonic acid (p-TsOH). nih.govacs.org This is followed by an intramolecular Friedel-Crafts hydroxyalkylation, where the indole (B1671886) ring attacks the activated aldehyde to form a crucial 4-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate. nih.govacs.org This intermediate can then be reactivated by the acid catalyst, eliminating water to form a cationic indoleneiminium derivative. The sequence concludes with the attack of an external nucleophile, yielding the final 4-functionalized tetrahydrocarbazolone. nih.gov The careful control of reaction conditions is vital to prevent competitive dehydration, which would lead to a fully aromatic carbazole (B46965) instead of the desired tetrahydrocarbazolone. nih.gov
The construction of the pyrrole (B145914) ring fused to the benzene (B151609) moiety is the cornerstone of carbazole synthesis, involving a critical intramolecular C–N bond formation step.
The Fischer indole synthesis is the most traditional and widely studied method. tandfonline.comwikipedia.org The mechanism commences with the acid-catalyzed condensation of a phenylhydrazine (B124118) with a cyclic ketone (such as cyclohexane-1,3-dione or a derivative) to form a phenylhydrazone. wikipedia.orgyoutube.com The phenylhydrazone then tautomerizes to its enamine form. The key step is a chim.itchim.it-sigmatropic rearrangement of the protonated enamine, which leads to the cleavage of the weak N-N bond and the formation of a new C-C bond. wikipedia.orgyoutube.comyoutube.com The resulting di-imine intermediate subsequently undergoes cyclization to form an aminoacetal (or aminal). Finally, the elimination of ammonia (B1221849), driven by the formation of the stable aromatic indole ring system, yields the tetrahydrocarbazole product. wikipedia.orgyoutube.com
Modern methods often employ transition-metal catalysis. Palladium-catalyzed intramolecular annulation of N-arylenaminones is a powerful alternative. orgsyn.org A variation involves the palladium-catalyzed coupling of o-iodoanilines with cyclic ketones. orgsyn.org Mechanistic proposals suggest that this proceeds through the formation of an enamine intermediate, which is critical to the reaction's success. orgsyn.org Another sophisticated approach is the PIFA (phenyliodine bis(trifluoroacetate))-mediated annulation of 2-aryl enaminones, which facilitates the oxidative C-N bond formation. rsc.org
Directly functionalizing C–H bonds represents a highly atom-economical strategy for synthesizing carbazoles. Palladium-catalyzed intramolecular C–H amination or arylation has emerged as a key technology. nih.govmit.eduorganic-chemistry.org These reactions typically start from precursors like 2-acetaminobiphenyl or other N-aryl amides. nih.govorganic-chemistry.org The accepted mechanism involves the coordination of the amide to a Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. chim.it This step constitutes the key C-H activation. Subsequent reductive elimination from this intermediate forges the C–N bond, forming the carbazole ring and a Pd(0) species. organic-chemistry.org The catalytic cycle is completed by the re-oxidation of Pd(0) to the active Pd(II) state, often accomplished by a co-oxidant like copper(II) acetate (B1210297) in the presence of oxygen. nih.govorganic-chemistry.org In some cases, the reaction is believed to proceed through a Pd(II)/Pd(IV) redox cycle, where the palladacycle undergoes oxidative addition with a co-oxidant or substrate, followed by reductive elimination from the Pd(IV) intermediate. chim.itrsc.org
Role of Catalysts and Additives in Reaction Control and Selectivity
The choice of catalyst is paramount in directing the reaction toward the desired tetrahydrocarbazolone product and controlling selectivity. A wide array of catalysts, from simple Brønsted acids to complex transition metal systems, have been employed.
| Catalyst System | Reaction Type | Role of Catalyst/Additive | Yield (%) | Ref |
| p-Toluenesulfonic acid (p-TsOH) | Fischer Indole Synthesis / Cascade | Brønsted acid catalyst; activates carbonyls, promotes cyclization and dehydration. nih.govwikipedia.orgtaylorandfrancis.comniscpr.res.in | High | nih.govniscpr.res.in |
| Glacial Acetic Acid | Fischer Indole Synthesis | Brønsted acid catalyst and solvent. youtube.com | ~76 | youtube.com |
| Lewis Acids (ZnCl₂, AlCl₃) | Fischer Indole Synthesis | Lewis acid catalyst; activates carbonyl group for nucleophilic attack. wikipedia.org | Variable | wikipedia.org |
| Pd(OAc)₂ / Cu(OAc)₂ / O₂ | Intramolecular C-H Amination | Pd(II) is the active catalyst for C-H activation; Cu(OAc)₂ reoxidizes Pd(0) to Pd(II). nih.govorganic-chemistry.org | up to 95 | organic-chemistry.org |
| HMCM-41 Molecular Sieve | Condensation/Cyclization | Solid acid catalyst, providing active sites for condensation and cyclization. | High | capes.gov.br |
| [bmim(BF4)] Ionic Liquid | Fischer Indole Synthesis | Acts as a recyclable catalyst and solvent; traces of BF₃ may assist in condensation. acgpubs.org | Excellent | acgpubs.org |
| PIFA | Oxidative C-N Annulation | Hypervalent iodine reagent acts as an oxidant to facilitate intramolecular N-arylation. rsc.org | Good-Excellent | rsc.org |
| MgSO₄ | Pd-catalyzed Annulation | Additive; acts as a dehydrating agent, promoting the formation of the critical enamine intermediate. orgsyn.org | Good | orgsyn.org |
This table is representative and yields are dependent on specific substrates and conditions.
Brønsted acids like p-TsOH, sulfuric acid, and acetic acid are workhorses for the Fischer indole synthesis, protonating the carbonyl group to facilitate hydrazone formation and catalyzing the subsequent cyclization and elimination steps. wikipedia.orgtaylorandfrancis.com Lewis acids function similarly by coordinating to the carbonyl oxygen. wikipedia.org In modern C-H activation strategies, palladium(II) acetate is a common catalyst, with its activity and cycle longevity enhanced by co-oxidants like copper(II) acetate. nih.govorganic-chemistry.org Solid acid catalysts, such as the mesoporous molecular sieve HMCM-41, offer advantages like reusability and operational simplicity. capes.gov.br Additives can also play a crucial role; for instance, magnesium sulfate (B86663) is used as a dehydrating agent in palladium-catalyzed annulations to drive the equilibrium towards the formation of the enamine intermediate, which is critical for the subsequent cyclization. orgsyn.org
Solvent Effects on Regioselectivity and Reaction Outcomes
The solvent can exert profound control over the reaction pathway and selectivity. In the p-TsOH-catalyzed cascade reaction of dicarbonylindole derivatives, a simple change of solvent leads to dramatically different products. nih.gov When the reaction is conducted in acetonitrile (B52724) (MeCN), a mixture of the 4-functionalized tetrahydrocarbazolone and the fully aromatized carbazole is often obtained. nih.gov However, switching to a more polar, hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP) can exclusively favor the formation of the desired 4-functionalized tetrahydrocarbazolone. nih.govacs.org This is attributed to HFIP's ability to enhance the acidity of the catalyst and stabilize intermediates, preventing the competitive dehydration pathway that leads to the aromatic carbazole. nih.govacs.org
In other systems, such as the reaction of 4,7-dichloro nih.govmit.eduresearchgate.netoxadiazolo[3,4-d]pyridazine 1-oxide with hexahydrocarbazole, the formation of the product was observed in different solvents like CH₂Cl₂ and MeCN, though the yields varied, suggesting the solvent influences reaction rate but not the ultimate pathway in that specific case. Deep eutectic solvents and ionic liquids have also been explored, serving as both the reaction medium and catalyst, offering green chemistry advantages such as catalyst recyclability. acgpubs.org
Theoretical and Computational Studies of 2,3,9,9a Tetrahydro 1h Carbazol 4 4ah One and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of carbazole (B46965) derivatives. It allows for the detailed analysis of electronic structures, reaction mechanisms, and spectroscopic parameters, offering a computational lens to complement experimental findings.
DFT calculations are instrumental in elucidating the electronic structure and stability of 2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one and its analogs. For instance, in a study of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, DFT methods with the B3LYP hybrid functional and a 6–311++G** basis set were used to optimize the molecular geometry in both the gas phase and in a chloroform (B151607) solvent model. doi.org This analysis helps in identifying the most stable conformation of the molecule by finding the global minima on the potential energy surface. doi.org
The planarity of the carbazole unit is a key determinant of its electronic properties. In the crystalline form of 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the carbazole unit is not perfectly planar, with a dihedral angle of 0.96 (7)° between the benzene (B151609) and fused pyrrole (B145914) rings. nih.gov Such deviations from planarity, which can be accurately predicted by DFT, influence the molecule's charge transfer properties and potential applications in materials science.
Computational studies using DFT can predict and validate reaction mechanisms, providing a deeper understanding of the synthetic pathways leading to carbazole derivatives. For example, the synthesis of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves a Claisen-Schmidt condensation reaction, and DFT can be employed to model the transition states and energy barriers of such reactions. doi.org
Furthermore, computational methods can be used to explore the reactivity of the tetrahydrocarbazole core. The reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Grignard reagents in the presence of a copper catalyst was found to proceed through a radical mechanism to form cis-4a,9a-dialkylhexahydrocarbazole derivatives. rsc.org Theoretical modeling of this process could shed light on the stereoselectivity of the reaction.
DFT calculations are highly effective in predicting spectroscopic parameters, which is crucial for the structural elucidation of newly synthesized compounds. For (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, the calculated ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the molecular structure. doi.org
Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic excitation energies, which correspond to the UV-Visible absorption spectra of the molecule. This allows for a theoretical understanding of the electronic transitions occurring within the carbazole system.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of these orbitals determine the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.comlibretexts.org
For (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, FMO analysis revealed an energy gap of 4.03 eV between the HOMO and LUMO. doi.org This energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecular structure highlights the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov
Table 1: Frontier Molecular Orbital Data
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|
Note: Specific HOMO and LUMO energy values were not provided in the source material, only the energy gap.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Features
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a crucial role in the structure, stability, and biological activity of molecules. nih.govresearchgate.net NCI analysis, often performed using the Reduced Density Gradient (RDG) method, allows for the visualization and characterization of these weak interactions. jussieu.fr
Table 2: Hydrogen Bonding and Non-Covalent Interaction Data
| Compound | Interaction Type | Key Features |
|---|---|---|
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | N—H⋯O hydrogen bonds, C—H⋯π interactions | Forms R²₂(10) ring motifs in the crystal structure. |
Computational Exploration of Molecular Scaffolds in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the design of new drugs. nih.gov Computational methods are extensively used to explore the potential of this and other molecular scaffolds in medicinal chemistry. nih.gov These approaches include the generation of molecular hierarchies, structural classification, and the prediction of biological activities. nih.gov
For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated for their anti-prion activity. nih.gov Computational screening and subsequent cellular assays led to the discovery of a lead compound, and further in silico modifications, such as the introduction of an N-ortho-halobenzyl group, resulted in derivatives with significantly improved potency. nih.gov Molecular docking studies are also a key computational tool, used to predict the binding affinity and interaction modes of carbazole derivatives with biological targets like proteins. doi.org In the case of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, docking studies showed good binding affinities with target proteins, suggesting its potential as a therapeutic agent. doi.org
Table 3: Computationally Explored Medicinal Chemistry Applications
| Compound/Scaffold | Target/Application | Computational Method(s) | Key Finding |
|---|---|---|---|
| 2,3,4,9-Tetrahydro-1H-carbazole derivatives | Anti-prion activity | In silico screening, molecular modification | N-ortho-halobenzyl group improved potency. |
Advanced Spectroscopic Characterization Methodologies for 2,3,9,9a Tetrahydro 1h Carbazol 4 4ah One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and neighboring protons for each unique hydrogen atom in a molecule. In the case of tetrahydrocarbazole derivatives, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the protons on the saturated cyclohexanone (B45756) ring, and the N-H proton of the carbazole (B46965) moiety.
For the related compound 1,2,3,4-tetrahydrocarbazole (B147488), the aromatic protons typically appear in the downfield region (δ 7.0-8.2 ppm) due to the deshielding effect of the aromatic ring current. The N-H proton usually presents as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aliphatic protons on the tetrahydro ring show complex splitting patterns in the upfield region (δ 1.8-2.8 ppm) due to spin-spin coupling with adjacent protons. The coupling constants (J values) between these protons are crucial for determining their spatial relationships and the conformation of the six-membered ring.
Interactive Table: Representative ¹H NMR Data for a Tetrahydrocarbazole Scaffold Note: This table is a representative example based on data for 1,2,3,4-tetrahydrocarbazole, as specific data for the title compound is not available.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~8.14 | s (broad) | - |
| Ar-H | ~7.42 | d | - |
| Ar-H | ~7.32 | dd | J = 8.2, 2.4 |
| Ar-H | ~7.15 | dd | J = 10.6, 2.4 |
| Ar-H | ~7.05 | d | J = 2.4 |
| Aliphatic-H (C4) | ~2.67 | t | J = 6.2 |
| Aliphatic-H (C1) | ~2.60 | t | J = 6.2 |
| Aliphatic-H (C2, C3) | ~1.85-1.78 | m | - |
Data adapted from reference . s=singlet, d=doublet, t=triplet, dd=doublet of doublets, m=multiplet.
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment.
For a tetrahydrocarbazolone structure, the carbonyl carbon (C=O) is highly deshielded and appears far downfield (typically δ > 170 ppm). rsc.org The aromatic carbons also resonate in the downfield region (δ 110-140 ppm), while the sp³-hybridized aliphatic carbons of the saturated ring appear in the upfield region (δ 20-40 ppm). rsc.org The specific chemical shifts help confirm the presence of the ketone and the integrity of the carbazole ring system.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like 2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). oxinst.comlibretexts.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton spin systems throughout the aliphatic ring and within the aromatic system. oxinst.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. uvic.ca Each cross-peak links a specific proton to its corresponding carbon, providing a direct C-H connectivity map.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the saturated ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. mdpi.com This precision allows for the unambiguous determination of the molecular formula. For the related compound 1,2,3,9-tetrahydro-4H-carbazol-4-one, the molecular formula is C₁₂H₁₁NO, corresponding to an exact mass of 185.08406. biosynth.com An HRMS measurement confirming this value would provide strong evidence for the compound's identity. Analysis of fragmentation patterns can also yield structural information; for instance, the loss of CO (28 Da) is a characteristic fragmentation for cyclic ketones.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule.
In the IR spectrum of a tetrahydrocarbazolone, several characteristic absorption bands are expected:
N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H bond of the indole (B1671886) moiety. pressbooks.pub
C=O Stretch: A strong, sharp absorption band between 1670-1725 cm⁻¹ is characteristic of the carbonyl group (ketone). pressbooks.publibretexts.org The exact position can give clues about ring strain or conjugation.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
C-H Stretch: Absorptions just above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are from the aliphatic C-H bonds in the saturated ring. pressbooks.pub
Interactive Table: Characteristic IR Absorption Bands for a Tetrahydrocarbazolone
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Carbonyl (C=O) | Stretch | 1670 - 1725 | Strong, Sharp |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |
Data adapted from references pressbooks.publibretexts.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent DFT (TD-DFT) Correlation
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's chromophore—the part of the molecule responsible for light absorption.
For this compound, the primary chromophore is the enamine system within the partially saturated indole ring, conjugated with the carbonyl group at the C4 position. This extended π-system is expected to result in characteristic absorption bands in the UV region. The electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions, which are generally high-intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. The exact position and intensity of these absorptions are sensitive to the molecular geometry and the solvent environment.
Table 1: Experimental UV-Vis Absorption Data for a Related Carbazole Compound
| Compound Name | Solvent | λmax (nm) | Reference |
|---|
This table presents data for a structurally related compound to illustrate typical absorption ranges for the tetrahydrocarbazole core.
To overcome the limitations of experimental data and to gain deeper insight into the electronic structure, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is a quantum chemical method used to calculate the excited state properties of molecules, including UV-Vis spectra. youtube.com By solving the time-dependent Kohn-Sham equations, it can predict the vertical excitation energies (which correspond to λmax), oscillator strengths (which relate to absorption intensity), and the nature of the molecular orbitals involved in each transition.
A typical research workflow involves:
Geometry Optimization: The ground-state geometry of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
TD-DFT Calculation: Using the optimized geometry, a TD-DFT calculation is performed to compute the first several electronic excitation energies and oscillator strengths.
Spectral Simulation: The calculated transitions are then convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a theoretical UV-Vis spectrum.
This theoretical spectrum can be directly compared with experimental results. A good correlation between the calculated and experimental spectra validates the computed geometry and electronic structure. Furthermore, TD-DFT allows for the assignment of specific absorption bands to specific electronic transitions (e.g., HOMO→LUMO), providing a detailed understanding of the molecule's photophysical behavior. researchgate.net
Table 2: Hypothetical Correlation of Experimental and TD-DFT Data for this compound
| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 295 | (Not Available) | 0.15 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 240 | (Not Available) | 0.45 | HOMO-1 → LUMO (π → π*) |
This table is illustrative, demonstrating the type of data generated from a TD-DFT study and how it would be correlated with experimental findings. The calculated values are hypothetical examples for this specific molecule.
Integration of Spectroscopic Data with Computational Models for Comprehensive Analysis
A comprehensive analysis of this compound, particularly given its stereochemical complexity, necessitates the integration of multiple spectroscopic techniques with advanced computational modeling. sigmaaldrich.com This synergistic approach provides a level of detail and confidence in structural assignment that is unattainable with any single method.
The general workflow combines experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) with theoretical calculations.
Initial Structure Proposal: Based on the synthetic route, an initial structure (or set of possible isomers) is proposed.
Spectroscopic Data Acquisition:
NMR Spectroscopy (¹H and ¹³C): Provides crucial information about the connectivity of atoms and the chemical environment of protons and carbons. For this molecule, it would confirm the tetrahydrocarbazolone backbone and the relative stereochemistry of the proton at position 9a.
IR Spectroscopy: Identifies characteristic functional groups. Key vibrational modes for this compound would include the N-H stretch, C=O stretch of the ketone, and C=C stretch of the enamine system.
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can help confirm the molecular structure.
Computational Modeling:
Geometry Optimization: DFT calculations are used to find the minimum energy conformations for all possible stereoisomers of this compound.
Prediction of Spectroscopic Parameters: Using the optimized geometries, various spectroscopic parameters are calculated:
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts.
IR Frequencies: Calculation of vibrational frequencies can predict the IR spectrum.
UV-Vis Spectra: As detailed in section 6.4, TD-DFT is used to predict electronic transitions.
Correlation and Structure Validation: The final step is a meticulous comparison of the experimental data with the calculated data for each potential isomer. The isomer whose calculated spectroscopic parameters show the best agreement with the experimental spectra is identified as the correct structure. This integrated approach is particularly powerful for distinguishing between subtle stereoisomers, where spectroscopic differences may be minor but computationally predictable.
Table 3: Example of Integrated Spectroscopic and Computational Data for Structure Validation
| Spectroscopic Data | Experimental Finding | Computational Prediction (for proposed structure) | Correlation |
|---|---|---|---|
| Molecular Ion (MS) | m/z = 185.08 | 185.22 (Calculated Mass) | Confirmed |
| ¹H NMR (δ, ppm) | 7.5 (d), 6.8 (t), ... | 7.45, 6.75, ... | Good Agreement |
| ¹³C NMR (δ, ppm) | 195 (C=O), 140 (C=C), ... | 194.5, 139.8, ... | Good Agreement |
| IR (cm⁻¹) | 3350 (N-H), 1680 (C=O) | 3345, 1685 | Good Agreement |
This table illustrates how different types of experimental data would be compared against computationally predicted values to build a strong case for the final structural assignment of this compound. Experimental values are hypothetical.
This combination of experimental evidence and theoretical validation provides a robust and reliable method for the complete characterization of complex molecules like this compound.
Applications of 2,3,9,9a Tetrahydro 1h Carbazol 4 4ah One As a Key Intermediate in Complex Molecule Synthesis
Total Synthesis of Natural Products and Alkaloids
The hydrocarbazole scaffold is the core structure of numerous monoterpenoid indole (B1671886) alkaloids, a class of natural products known for their complex structures and significant biological activities. researchgate.net Consequently, the development of synthetic routes to these alkaloids frequently employs tetrahydrocarbazolone intermediates.
Aspidospermidine (B1197254) is a prototypical member of the Aspidosperma family of indole alkaloids, and its synthesis has been a long-standing challenge that has spurred the development of new synthetic strategies. nih.gov The compound 2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one, often referred to in the literature as 1,2,3,9-tetrahydro-4(H)-carbazol-4-one, is a crucial precursor in several formal total syntheses of (±)-aspidospermidine. researchgate.netrsc.org
A notable strategy involves a concise, ten-step synthesis starting from the commercially available 2,3-dihydro-1H-carbazol-4(9H)-one. rsc.org A key step in this approach is a one-pot reaction that includes carbonyl reduction, iminium ion formation, and an intramolecular conjugate addition, which efficiently constructs the core structure of Aspidosperma alkaloids. rsc.org Another approach to the tetracyclic core of aspidospermidine involves an azomethine ylide cycloaddition, which can rapidly assemble three new rings and three stereocenters in a single step, significantly shortening the synthesis of a key tricyclic ketone intermediate first prepared by Stork. organic-chemistry.org
Researchers have also developed cascade reaction strategies to access common intermediates for the synthesis of multiple Aspidosperma alkaloids, including aspidospermidine. nih.gov For instance, a Suzuki–Miyaura cross-coupling followed by a Diels–Alder cascade can produce a key pyrroloindoline intermediate, which is then converted to a common precursor for aspidospermidine and related natural products. nih.gov From this common intermediate, the synthesis of (±)-aspidospermidine is completed through a straightforward reduction and deprotection sequence. nih.gov
The synthetic route features several key transformations:
N-Benzyl protection of the starting carbazolone. researchgate.net
Two successive α-alkylation reactions at the ketone group. researchgate.net
Selective hydrolysis of a nitrile group to an amide. researchgate.net
An intramolecular conjugate addition of an in situ-formed iminium ion to the amide. researchgate.net
A substrate-controlled diastereoselective α-hydroxylation . researchgate.net
A late-stage transannular SN2 reaction to form the final ring D. researchgate.net
An enantioselective total synthesis of (+)-kopsihainanine A has also been accomplished, utilizing an asymmetric decarboxylative allylation as a key step. rsc.org These syntheses highlight the versatility of the tetrahydrocarbazolone core in constructing the unique pentacyclic structure of kopsihainanine A. researchgate.netnih.gov
The tetrahydrocarbazolone framework is a central building block for a variety of Aspidosperma alkaloids beyond aspidospermidine. researchgate.net Its structure represents the core ABCE tetracyclic ring system of many of these natural products. chemrxiv.org Synthetic strategies often focus on creating a common intermediate that can be divergently elaborated into different family members. nih.gov
For example, a common intermediate strategy has been successfully applied to the total synthesis of (±)-aspidofractinine, (±)-limaspermidine, and (±)-vincadifformine, in addition to aspidospermidine. nih.gov Similarly, a Brønsted acid-catalyzed tandem cyclization of tryptamine-ynamide has been used to prepare a tetracyclic 1H-pyrrolo[2,3-d]carbazole intermediate on a gram scale. chemrxiv.org This key intermediate provides a practical and facile route to the Aspidosperma alkaloid family, enabling the divergent total syntheses of aspidospermidine, N-methylaspidospermidine, N-acetylaspidospermidine, and aspidospermine (B1204331). chemrxiv.org The flexibility of these synthetic routes demonstrates the power of using a common hydrocarbazole precursor to access a wide range of structurally related natural products. nih.gov
Synthesis of Research-Oriented Biologically Active Scaffolds
The this compound skeleton is not only a precursor to natural products but also serves as a scaffold for the development of novel, research-oriented molecules with specific biological activities. rsc.orgelampharma.com Its derivatives have shown promise in various therapeutic areas.
For instance, certain substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for their anti-prion activity. nih.gov Structure-activity relationship studies revealed that a tricyclic aromatic ring, a hydroxyl group at the 2-position, and an amino group at the 3-position of an N-propyl side chain were crucial for activity. nih.gov Further modification, such as the introduction of an N-ortho-halobenzyl group, led to compounds with significantly improved potency against prions in infected cells. nih.gov
In another area of research, novel 2,3,4,4a-tetrahydro-1H-carbazoles, synthesized regioselectively from L-menthone, have demonstrated promising inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. rsc.org The tetrahydrocarbazole core is also found in the structure of Carvedilol, a well-known cardiovascular drug, and Ondansetron, a 5-HT₃ receptor antagonist used to treat nausea. chemicalbook.comgoogle.com The synthesis of Ondansetron and its related compounds often starts from a 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one precursor. google.comsigmaaldrich.comnih.gov
Use in the Development of Advanced Chemical Probes and Ligands
The inherent structure of the tetrahydrocarbazolone core makes it an attractive template for designing advanced chemical probes and ligands to study biological systems. These molecules are designed to interact with high affinity and selectivity with specific biological targets, such as receptors and enzymes.
With the goal of developing ligands that can differentiate between the three subtypes of α1-adrenergic receptors (α1A, α1B, and α1D), a series of new 1,2,3,9-tetrahydro-4H-carbazol-4-ones have been synthesized. nih.gov These compounds, bearing various side chains, were designed as analogues of HEAT, a potent but non-selective α1-AR antagonist. While the synthesized ligands showed moderate to good affinity for the receptors, their selectivity remained limited. nih.gov
Furthermore, the development of synthetic routes to complex molecules like aspidospermine and related alkaloids is driven by their potential biological activities and use as research tools. chemrxiv.org The ability to synthesize these molecules divergently from a common intermediate allows for the creation of a library of related compounds. organic-chemistry.orgchemrxiv.org This library can then be used to probe biological pathways and understand structure-activity relationships, contributing to the development of more advanced and selective chemical probes.
Structure Activity Relationship Sar Studies of 2,3,9,9a Tetrahydro 1h Carbazol 4 4ah One Derivatives in Chemical Biology Research
Design Principles for Modulating Molecular Interactions within Biological Systems
The design of derivatives based on the tetrahydrocarbazole framework is guided by established medicinal chemistry principles aimed at systematically modifying the molecule's physicochemical properties. These modifications are intended to influence how the compound orients itself within a biological environment, such as a receptor binding pocket, by altering its size, shape, and electronic distribution.
Key strategic positions on the carbazole (B46965) ring system are targeted for substitution to generate chemical diversity. Research has focused on modifications at the 6- and 9-positions of the 2,3,4,9-tetrahydro-1H-carbazole core. The introduction of different functional groups at these sites is a primary strategy. For instance, nitration is used to install a nitro group, which can later be reduced to an amino group, providing a point for further derivatization. The synthesis of derivatives with varied substituents at these positions allows for the exploration of how electron-donating or electron-withdrawing groups on the aromatic portion of the molecule affect its interactions. nih.gov
Another major focus of molecular design is the introduction of side chains, particularly at the 3-position of the 1,2,3,9-tetrahydro-4H-carbazol-4-one nucleus. nih.govresearchgate.net This is often achieved through reactions like the Mannich reaction, which introduces an aminomethyl group that can be further elaborated. google.com The rationale for these modifications is to append moieties that can engage in specific binding interactions, such as hydrogen bonds or ionic interactions, with a biological target. nih.gov The length, flexibility, and chemical nature of these side chains are critical design elements. Additionally, the core carbazole structure itself can be altered; for example, derivatives where one of the rings of the tetrahydrocarbazolone system is opened have been prepared to study the importance of the rigid tetracyclic framework for molecular recognition. nih.govresearchgate.net
The table below summarizes common modification strategies for the tetrahydrocarbazole scaffold.
Table 1: Design Strategies for Modifying the Tetrahydrocarbazole Scaffold
| Modification Site | Type of Modification | Design Rationale |
|---|---|---|
| Position 3 | Introduction of aminomethyl and piperazinylmethyl side chains. nih.govresearchgate.net | To introduce basic groups capable of forming specific interactions and to mimic the structure of known receptor ligands. nih.govresearchgate.net |
| Position 6 | Nitration followed by reduction to an amino group. | To introduce electron-withdrawing and electron-donating groups and provide a handle for further functionalization. |
| Position 9 | Alkylation (e.g., methylation). google.com | To modify the hydrogen-bonding potential of the indole (B1671886) nitrogen and alter steric bulk. |
| Core Scaffold | Ring-opened analogues. nih.govresearchgate.net | To assess the contribution of the rigid tetracyclic structure to the molecule's interaction profile. nih.govresearchgate.net |
Investigating Structural Requirements for Ligand-Receptor Binding and Selectivity (e.g., α1-adrenergic receptor subtypes)
The 2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one scaffold has been utilized as a template to design ligands targeting specific receptors, such as the α1-adrenergic receptor (α1-AR) subtypes. nih.govresearchgate.net Adrenergic receptors are G protein-coupled receptors (GPCRs) whose ligand-binding domain is located within the transmembrane helices of the protein. embopress.orgnih.gov The goal of these SAR studies is to identify the structural features of the carbazolone derivatives that govern their affinity and selectivity for these receptors.
In an effort to develop ligands that can distinguish between the α1A, α1B, and α1D adrenergic receptor subtypes, new series of 1,2,3,9-tetrahydro-4H-carbazol-4-ones have been synthesized. nih.govresearchgate.net A key design strategy involved creating analogues of known potent, non-selective α1-AR antagonists like HEAT. nih.govresearchgate.net This was accomplished by attaching specific side chains to the 3-position of the carbazolone core. Two main types of side chains were explored:
A 3-[[[2-(4-hydroxyphenyl)ethyl]amino]methyl] side chain. nih.gov
A 3-[[4-(2-substitutedphenyl)piperazin-1-yl]methyl] side chain. nih.govresearchgate.net
These modifications were intended to position functional groups in a spatial arrangement that could interact with key residues within the α1-AR binding pocket. While the resulting compounds displayed moderate to good affinities for the α1-AR subtypes, achieving high selectivity proved challenging, with selectivity ratios hardly reaching one order of magnitude. nih.govresearchgate.net This suggests that while the core scaffold and side chains provide the necessary interactions for binding, the subtle differences between the binding pockets of the α1-AR subtypes are not fully exploited by these particular modifications.
The binding of ligands to adrenergic receptors generally involves interactions with multiple transmembrane helices, including TM3, TM5, TM6, and TM7. nih.gov The structural requirements often include a hydrophobic core that can embed within the transmembrane domain and specific functional groups that can form hydrogen bonds or other polar interactions with amino acid residues in the receptor. embopress.orgnih.gov The tetrahydrocarbazolone structure provides the necessary hydrophobic core, while the appended side chains are designed to fulfill the role of interacting with specific polar residues.
Table 2: Comparison of Structural Features for α1-Adrenergic Receptor Ligands
| Compound Class | Core Structure | Key Side Chain Features | Presumed Role of Side Chain |
|---|---|---|---|
| HEAT (Reference Ligand) | Benzodioxan | Aminoethyl group | Provides a basic nitrogen for ionic/hydrogen bond interactions. |
| Carbazolone Derivatives | 1,2,3,9-Tetrahydro-4H-carbazol-4-one. nih.govresearchgate.net | Phenylpiperazinyl or hydroxyphenylethylamino groups at position 3. nih.govresearchgate.net | Mimics the functionality of the HEAT side chain to engage with receptor binding sites. nih.gov |
Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)
Computational chemistry provides indispensable tools for understanding the SAR of this compound derivatives. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are used to rationalize experimental findings and predict the properties of novel compounds. nih.govnih.gov
Molecular Docking Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For tetrahydrocarbazole derivatives, docking studies have been employed to analyze their interaction profiles with target proteins. In a typical docking protocol, the 3D structure of the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding energy. This process helps identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. For example, docking analyses of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been performed to obtain the binding energy and identify the interacting residues within their target enzyme.
Quantitative Structure-Activity Relationship (QSAR) QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The process involves calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods to build a predictive model. nih.govnih.gov
For classes of compounds like tetrahydrocarbazole derivatives, various molecular descriptors can be calculated using quantum chemical methods. nih.gov These can include electronic descriptors (e.g., HOMO/LUMO energies), thermodynamic descriptors, and structural descriptors like water-accessible surface area. nih.gov The goal is to develop a statistically significant QSAR equation that can be used to predict the activity of new, unsynthesized compounds. nih.gov Advanced methods like 3D-QSAR, which includes techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), consider the 3D properties of the molecules, such as their steric and electrostatic fields. nih.govnih.gov These approaches provide a more detailed understanding of how the 3D shape and electronic properties of the ligand influence its interaction with a biological target.
Table 3: Computational Techniques in SAR Analysis of Tetrahydrocarbazole Derivatives
| Technique | Purpose | Information Obtained |
|---|---|---|
| Molecular Docking | Predicts ligand binding mode and affinity. nih.gov | Binding energy, orientation in the active site, key interacting amino acid residues. |
| QSAR | Correlates chemical structure with biological activity. nih.gov | A mathematical model to predict the activity of new compounds based on their structural features (descriptors). nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Relates 3D molecular fields to activity. nih.gov | 3D contour maps indicating where steric bulk or electrostatic charge modifications may enhance or decrease activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
